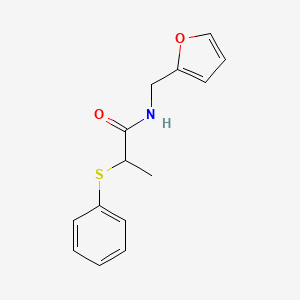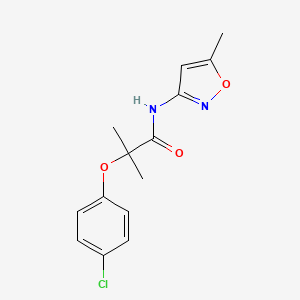![molecular formula C20H21N5O4S B3937785 N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937785.png)
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide
Vue d'ensemble
Description
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "NAPB" and is a member of the thiosemicarbazone family of compounds. NAPB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of NAPB is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. NAPB has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
NAPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been shown to inhibit the growth and proliferation of several different types of cancer cells. NAPB has also been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, NAPB has been shown to have anti-viral properties, and has been studied for its potential use in the treatment of viral infections such as HIV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NAPB in scientific research is its wide range of activities. NAPB has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a versatile compound for studying a variety of diseases. Additionally, NAPB has been shown to be relatively safe and well-tolerated in animal models, making it a promising candidate for further development.
However, there are also some limitations to using NAPB in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of NAPB is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on NAPB. One potential area of research is the development of more efficient synthesis methods for NAPB, which could make it more accessible for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of NAPB and to identify its molecular targets. This could lead to the development of more specific and effective treatments for a variety of diseases. Finally, more studies are needed to evaluate the safety and efficacy of NAPB in human clinical trials.
Applications De Recherche Scientifique
NAPB has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. NAPB has been studied in various cell lines and animal models, and has shown promising results in the treatment of several diseases.
Propriétés
IUPAC Name |
N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-14(26)23-10-12-24(13-11-23)16-8-6-15(7-9-16)21-20(30)22-19(27)17-4-2-3-5-18(17)25(28)29/h2-9H,10-13H2,1H3,(H2,21,22,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMRDMCPHVTJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3937705.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3937707.png)


![4-[(3-bromo-5-ethoxy-4-hydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937718.png)
![4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3937724.png)
![N-(2-fluorophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3937727.png)
![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol hydrochloride](/img/structure/B3937744.png)
![(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3937747.png)


![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937788.png)
![2-{[2-(4-sec-butylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole](/img/structure/B3937794.png)
